molecular formula C4H5O6- B1264505 L-tartrate(1-)

L-tartrate(1-)

Cat. No.: B1264505
M. Wt: 149.08 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-tartrate(1-) is a tartrate(1-). It is a conjugate base of a L-tartaric acid. It is a conjugate acid of a L-tartrate(2-). It is an enantiomer of a D-tartrate(1-).

Scientific Research Applications

  • Biochemistry and Health :

    • L(+)-tartrate has been studied for its effects on kidney and liver enzymes, especially in relation to stone formation. In rats, tartrate administration showed a reduction in activities of certain enzymes, suggesting potential therapeutic applications in preventing stone formation (Selvam & Varalakshmi, 1990); (Selvam & Varalakshmi, 2008).
    • L-carnitine L-tartrate (LCLT) supplementation has been found safe for healthy men without adverse effects on metabolic and hematological variables (Rubin et al., 2001).
  • Materials Science and Chemistry :

    • L-tartrate ions can endure hydrothermal conditions to form coordination polymers with various metal ions, indicating potential applications in material synthesis (Thushari et al., 2005).
    • The compound has also been used as a catalyst in enantioselective Diels-Alder reactions, showcasing its application in synthetic chemistry (Loh et al., 1996).
  • Exercise Physiology :

    • Studies have shown that L-carnitine L-tartrate supplementation can improve biochemical markers of recovery from physical exertion in middle-aged men and women (Ho et al., 2010).
    • Another research highlighted the role of LCLT in affecting hormonal responses to resistance exercise and recovery, emphasizing its potential in enhancing athletic performance (Kraemer et al., 2003).

Properties

Molecular Formula

C4H5O6-

Molecular Weight

149.08 g/mol

IUPAC Name

(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-M

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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